molecular formula C8H10N2O B1293746 2-Methylbenzohydrazide CAS No. 7658-80-2

2-Methylbenzohydrazide

Cat. No. B1293746
CAS RN: 7658-80-2
M. Wt: 150.18 g/mol
InChI Key: KFXLXEQCRFGDRU-UHFFFAOYSA-N
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Description

2-Methylbenzohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is derived from benzohydrazide with a methyl group substitution, which can influence its reactivity and interaction with other chemical entities. The studies involving this compound often focus on its ability to form hydrazones and other derivatives through condensation reactions with aldehydes and ketones, which can exhibit biological activities or serve as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of compounds related to 2-methylbenzohydrazide typically involves condensation reactions. For instance, 2-hydroxy-3-methylbenzohydrazide was prepared by condensing 4-hydroxybenzaldehyde with 2-hydroxy-3-methylbenzohydrazide in methanol . Similarly, hydrazone compounds derived from 4-methylbenzohydrazide were synthesized by reacting it with different benzaldehydes . These methods highlight the versatility of benzohydrazides in forming various structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methylbenzohydrazide is often characterized by X-ray crystallography. For example, the crystal structure of a Schiff base derived from 2-hydroxybenzoic acid hydrazide revealed a nearly coplanar arrangement of the benzene rings . Another study reported the dihedral angle between the benzene rings in a 2-hydroxy-3-methylbenzohydrazide derivative . These structural analyses provide insights into the conformation and potential reactivity of these compounds.

Chemical Reactions Analysis

2-Methylbenzohydrazide and its derivatives undergo various chemical reactions, forming new compounds with potential applications. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation led to the formation of quinazolinones and oxadiazoles . These reactions demonstrate the reactivity of benzohydrazide derivatives in forming heterocyclic compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylbenzohydrazide derivatives are characterized using various analytical techniques. Infrared and UV-vis spectra, elemental analysis, and single crystal X-ray diffraction are commonly employed to determine the structure and properties of these compounds . For example, the Schiff base compound synthesized from 2-hydroxybenzoic acid hydrazide was characterized by its IR spectra and elemental analysis . These studies contribute to understanding the properties of benzohydrazide derivatives, which is essential for their application in different fields, including medicinal chemistry and materials science.

Scientific Research Applications

1. Cancer Cell Proliferation Inhibition

2-Methylbenzohydrazide, as a derivative of carbendazim (methyl 2-benzimidazolecarbamate), has shown potential in inhibiting cancer cell proliferation. It acts by suppressing microtubule dynamics in cancer cells, including drug-resistant and p53-deficient cell lines, making it a candidate for further clinical development (Yenjerla et al., 2009).

2. Corrosion Inhibition

2-Methylbenzohydrazide derivatives, particularly 2-methylbenzimidazole, are used as corrosion inhibitors for mild steel in acidic environments. Theoretical studies using Density Functional Theory (DFT) support their effectiveness in this role, correlating with experimental data (Obot & Obi-Egbedi, 2010).

3. Pharmaceutical Applications

Methyl 2-benzimidazole carbamate (a related compound) has various applications in pharmaceuticals. It's used as a fungicide, a preservative in multiple industries, and even as an anticancer drug. Studies on its biochemical effects on mammals provide insights into its pharmacokinetics and potential for clinical applications (Muthuviveganandavel et al., 2010).

4. Agricultural Applications

2-Methylbenzohydrazide derivatives, specifically carbendazim, are extensively used in agriculture for controlling fungal diseases. Research into polymeric and solid lipid nanoparticles for sustained release of such fungicides offers innovative methods for disease treatment and prevention in plants, with reduced environmental impact (Campos et al., 2015).

Safety And Hazards

2-Methylbenzohydrazide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and is harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Relevant Papers The search results include several papers related to 2-Methylbenzohydrazide. One paper discusses the synthesis, structural characterization, Hirshfeld surface analysis, and theoretical investigations of bis(benzene-1,2-dicarboxylato)bis(4-methylbenzohydrazide)zinc . Another paper discusses the use of 2-Methylbenzohydrazide in the treatment of resistant fungal infections . Further analysis of these papers would provide more detailed information on the compound and its applications.

properties

IUPAC Name

2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXLXEQCRFGDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227384
Record name o-Toluohydrazide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzohydrazide

CAS RN

7658-80-2
Record name 2-Methylbenzohydrazide
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Record name o-Toluohydrazide
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Record name 7658-80-2
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Record name o-Toluohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
CB Tang - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The title hydrazone compound, C15H14N2O2, was prepared by the condensation of 4-hydroxybenzaldehyde with 2-methylbenzohydrazide in methanol. The dihedral angle between …
Number of citations: 12 scripts.iucr.org
S Han, Y Wang - Journal of Structural Chemistry, 2015 - Springer
… The hydrazone ligand was prepared by the reaction of 3,5-dichloro-2-hydroxybenzaldehyde and 2-methylbenzohydrazide in methanol. The ligand was not isolated and purified, and …
Number of citations: 1 link.springer.com
WG Zhang - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… N′-(2-Chlorobenzylidene)-2-methylbenzohydrazide … In the present paper, the title new hydrazone compound, derived from the reaction of 2-chlorobenzaldehyde with 2-methylbenzohydrazide …
Number of citations: 1 scripts.iucr.org
AM Li - Journal of Coordination Chemistry, 2014 - Taylor & Francis
… -hydroxy-5-nitrobenzylidene)-2-methylbenzohydrazide and L 2 is the dianionic form of N′-(2-hydroxy-4-methoxybenzylidene)-2-methylbenzohydrazide, were prepared and structurally …
Number of citations: 1 www.tandfonline.com
DH Zou, N Sun, W Chen - Journal of Structural Chemistry, 2019 - Springer
… A methanolic solution (20 mL) containing 5-bromo-2-hydroxybenzaldehyde (1.0 mmol, 0.201 g) was added dropwise to a methanolic solution of 2-methylbenzohydrazide (1.0 mmol, …
Number of citations: 5 link.springer.com
CB Tang - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C15H12I2N2O2, contains two independent molecules in which the dihedral angles between the two benzene rings are 62.4 (7) and 41.1 (7). …
Number of citations: 10 scripts.iucr.org
SS Qian, X Han, YT Ye, Z You… - Synthesis and Reactivity in …, 2016 - Taylor & Francis
… Commercially available 3-bromosalicylaldehyde, 2-methylbenzohydrazide, 2-methoxybenzohydrazide and benzohydroxamic acid were purchased from Aldrich and used without further …
Number of citations: 3 www.tandfonline.com
CB Tang - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
(IUCr) N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide … 2,4-Dichlorobenzaldehyde (0.1 mmol, 19.1 mg) and 2-methylbenzohydrazide (0.1 mmol, 15.0 mg) were dissolved in …
Number of citations: 11 scripts.iucr.org
Y Song, JL Zhao, JG Wang, F Lu, H Lu… - … Section E: Structure …, 2012 - scripts.iucr.org
… Equimolar quantities (1 mmol each) of 3-fluorohlorobenzaldehyde and 2-methylbenzohydrazide were mixed in 50 mL methanol. The materials were stirred at room temperature for 1 h …
Number of citations: 9 scripts.iucr.org
V Mor, A Rella, AM Farnoud, A Singh, M Munshi… - Mbio, 2018 - Am Soc Microbiol
… )-2-methylbenzohydrazide (BHBM) and not N=-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide. … -6-hydroxybenzylidene)-2-methylbenzohydrazide], and the structure noted in …
Number of citations: 6 journals.asm.org

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